5-[(Chloroacetyl)amino]-2-hydroxybenzoic acid
Overview
Description
“5-[(Chloroacetyl)amino]-2-hydroxybenzoic acid” is a chemical compound with the linear formula C9H8ClNO4 . It’s a unique chemical that is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES string O=C(CCl)NC1=CC=C(O)C(C(O)=O)=C1
. The InChI representation is 1S/C9H8ClNO4/c10-4-8(13)11-5-1-2-7(12)6(3-5)9(14)15/h1-3,12H,4H2,(H,11,13)(H,14,15)
.
Physical and Chemical Properties Analysis
The molecular formula of “this compound” is C9H8ClNO4 . It has an average mass of 229.617 Da and a monoisotopic mass of 229.014191 Da .
Scientific Research Applications
Biosynthesis of Antibiotics
5-[(Chloroacetyl)amino]-2-hydroxybenzoic acid and its derivatives play a significant role in the biosynthesis of antibiotics. 3-Amino-5-hydroxybenzoic acid, a related compound, has been identified as a direct precursor in the biosynthesis of ansamycins, a class of antibiotics. This discovery provides insights into the biosynthesis of different types of ansamycins, which are important for antibiotic production (Ghisalba & Nüesch, 1981).
Antibiotic Synthesis and Modification
Research into the synthesis and modification of antibiotics has shown that chlorinated analogues of 3-amino-5-hydroxybenzoic acid are crucial for studying the synthesis of several important classes of antibiotics. This includes the preparation of monochlorinated derivatives, which are vital for antibiotic development (Becker, 1984).
Anti-Inflammatory Agents
Studies on 5-substituted benzo[b]thiophene derivatives have revealed the conversion of 5-aminobenzo[b]thiophene-2-carboxylic acid to 5-(2-chloroacetamido)benzo[b]thiophene-2-carboxylic acid. These compounds have shown potent anti-inflammatory activity, indicating the potential use of chloroacetyl amino derivatives in developing anti-inflammatory drugs (Radwan, Shehab, & El-Shenawy, 2009).
Pharmaceutical Research
Pharmaceutical research has also delved into the synthesis and biological evaluation of derivatives of 5-aminosalicylic acid, which is structurally similar to this compound. Such studies help in understanding the pharmacological properties and potential therapeutic applications of these compounds (Zhao et al., 2013).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that similar compounds interact with enzymes such as carbonic anhydrases . These enzymes play a crucial role in maintaining pH and fluid balance in the body.
Mode of Action
It can be inferred from related compounds that it may form a coordination bond with its target, leading to changes in the target’s function . For instance, carbonic anhydrases bind to sulfonamides, forming a coordination bond between the negatively charged amino group and the zinc ion in the enzyme .
Biochemical Pathways
It is known that deacetylase enzymes, which catalyze the hydrolysis of acetylated substrates to remove the acetyl group, are involved in various biochemical pathways .
Result of Action
Based on the potential interaction with enzymes like carbonic anhydrases, it could influence processes such as ph regulation and fluid balance .
Properties
IUPAC Name |
5-[(2-chloroacetyl)amino]-2-hydroxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO4/c10-4-8(13)11-5-1-2-7(12)6(3-5)9(14)15/h1-3,12H,4H2,(H,11,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUVUIZLPXVSCBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)CCl)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80280641 | |
Record name | 5-(2-Chloroacetamido)-2-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80280641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80074-26-6 | |
Record name | NSC17829 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17829 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-(2-Chloroacetamido)-2-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80280641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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